Lipophilicity Differentiation: LogP Advantage of the 3-Carbonitrile-6-Fluoro Regioisomer vs. 4-Carbonitrile Analog
The target compound (6-fluoro-1H-indazole-3-carbonitrile) exhibits a computed LogP of 1.57, which is 0.50 log units higher than its 4-carbonitrile regioisomer (6-fluoro-1H-indazole-4-carbonitrile, LogP = 1.07) . The 7-fluoro-3-carbonitrile isomer has a LogP of 1.48, and the 5-fluoro-3-carbonitrile isomer has a LogP of 1.57 (identical to the target) . This 0.50 LogP difference translates to an approximately 3.2-fold higher theoretical partition coefficient for the target relative to the 4-carbonitrile analog, indicating meaningfully greater membrane permeability potential .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.57368 |
| Comparator Or Baseline | 6-Fluoro-1H-indazole-4-carbonitrile: LogP = 1.07; 7-Fluoro-1H-indazole-3-carbonitrile: LogP = 1.48; 5-Fluoro-1H-indazole-3-carbonitrile: LogP = 1.57368 |
| Quantified Difference | ΔLogP = +0.50 vs. 4-carbonitrile isomer; ΔLogP ≈ +0.09 vs. 7-fluoro isomer; ΔLogP ≈ 0 vs. 5-fluoro isomer |
| Conditions | Computed values (XLogP3 / ACD/Labs); cross-referenced across Chem960, Chemsrc, and qiyuebio databases |
Why This Matters
Higher LogP indicates greater lipophilicity, which can improve membrane permeability in cell-based assays; the 3-carbonitrile regioisomer offers a lipophilicity advantage over the 4-carbonitrile analog without the need for additional alkylating modifications.
